Bisphenol A diglycidyl ether is a synthetic organic compound derived from bisphenol A. It is primarily used as a key component in epoxy resins, which are known for their durability and resistance to chemicals. This compound appears as an odorless yellowish-brown liquid and is characterized by its low volatility and high viscosity at room temperature. Its chemical structure includes two epoxide groups, which contribute to its reactivity and utility in various applications, particularly in the production of coatings, adhesives, and composite materials .
BADGE has been raising concerns due to its potential migration from epoxy resin linings into food stored in cans. Regulatory bodies have established limitations on BADGE levels in food contact materials.
The biological activity of bisphenol A diglycidyl ether has been a subject of extensive research due to its potential health effects. It is recognized as a contact allergen, particularly among individuals exposed to low-molecular-weight epoxy resins. Studies have indicated that it can induce skin irritation and dermatitis upon prolonged contact . Furthermore, animal studies have shown that bisphenol A diglycidyl ether may exhibit carcinogenic properties under specific conditions, including increased incidences of tumors in certain mouse strains following dermal exposure .
The synthesis of bisphenol A diglycidyl ether typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base catalyst. This process can be summarized as follows:
This method allows for the production of various grades of bisphenol A diglycidyl ether suitable for different applications .
Bisphenol A diglycidyl ether stands out due to its specific reactivity profile and extensive use in industrial applications compared to these similar compounds. Its unique combination of properties makes it particularly valuable in creating durable materials with excellent adhesive qualities .
Research on the interactions of bisphenol A diglycidyl ether with biological systems has revealed significant findings regarding its metabolism and potential toxicity. Studies have demonstrated that after oral or dermal administration, the compound is rapidly absorbed and metabolized, primarily through hydrolysis into less toxic forms. Notably, it does not metabolize into bisphenol A, which has been linked to various health concerns . Furthermore, interaction studies have shown that it can form adducts with DNA, raising concerns about genotoxicity under certain conditions .
The industrial synthesis of BADGE proceeds via O-alkylation of bisphenol A (BPA) with epichlorohydrin (ECH) under alkaline conditions. This two-stage process begins with the formation of a chlorohydrin intermediate, followed by dehydrohalogenation to yield the epoxide groups. Critical to this reaction is the molar ratio of BPA to ECH, which typically ranges from 1:2 to 1:8 to ensure complete glycidylation while minimizing oligomer formation.
Quantum chemistry calculations reveal that the initial etherification exhibits an activation energy of 36.7 kcal/mol when uncatalyzed, but this drops to 26.3 kcal/mol with dimethylamine-DGEBA catalysts. This catalytic effect enables reaction completion at 45–65°C rather than the 200°C required for non-catalyzed pathways. Side reactions, particularly ECH hydrolysis to 3-chloro-1,2-propanediol, are suppressed through precise pH control (maintained at 10–12 via NaOH addition) and nitrogen sparging to remove hydrolyzed byproducts.
Table 1: Key Parameters in Industrial BADGE Synthesis
Modern synthesis employs dual catalytic systems:
Unexpectedly, catalyst choice profoundly affects product distribution. When using DMAPA versus diethylaminopropylamine (DEAPA), the etherification-to-amination ratio shifts from 3:1 to 1:2, directly impacting resin viscosity and cure kinetics. This stems from DMAPA's ability to stabilize oxonium ion intermediates, favoring nucleophilic attack by hydroxyl groups over primary amines.
Advanced process controls have elevated industrial yields from 75% to >90% through:
Recent patent CN102816137A demonstrates that substituting water with polyoxyethylene glycol as the reaction medium suppresses oligomer formation, increasing monomer yield by 12% while reducing wastewater generation by 40%.
BADGE undergoes significant abiotic degradation through hydrolysis and photolysis, with reaction rates influenced by environmental conditions. Hydrolysis, the cleavage of chemical bonds by water, dominates in aqueous environments. Studies demonstrate that BADGE hydrolysis follows pseudo-first-order kinetics, with half-lives decreasing exponentially with rising temperatures. At pH 7, half-lives range from 11 days at 15°C to 1.4 days at 40°C [5]. The primary hydrolysis products are BADGE-H₂O (monohydroxy form) and BADGE-2H₂O (dihydroxy form), with the latter being the terminal product under neutral to alkaline conditions [5] [8]. Near-critical water conditions (250–300°C) accelerate hydrolysis, fragmenting the epoxy network into smaller molecules like bisphenol A, hydroxybenzene, and olefins [8].
Photodegradation, driven by ultraviolet (UV) irradiation, alters BADGE’s molecular structure through epoxy ring opening and rearrangement. Unlike thermal degradation, which produces phenolic compounds, photolysis generates aromatic hydrocarbons such as m-xylene, p-xylene, ethylbenzene, and styrene [3]. The proposed mechanism involves UV-induced excitation of the epoxy group, leading to bond scission and carbonyl group formation, followed by secondary reactions that yield stable aromatic byproducts [3]. These findings highlight the role of environmental matrices (e.g., water pH, light exposure) in determining degradation pathways and endpoints.
Microbial and enzymatic processes play a critical role in BADGE detoxification, particularly in soil and aquatic systems. Recent studies identify thermophilic Geobacillus species as effective biocatalysts, with Geobacillus stearothermophilus strain MB600 achieving 93.28% BADGE degradation within 30 minutes via laccase-mediated oxidation [6]. Laccases, multicopper oxidases, catalyze the breakdown of BADGE into less complex metabolites through hydroxylation and decarboxylation [6] [7]. Molecular docking simulations reveal strong binding affinity between BADGE and laccase active sites (Vina score: -5.5), facilitating electron transfer reactions that destabilize the epoxy structure [6].
Metabolic profiling identifies 12 transformation products in vitro and 7 in vivo, with hydroxylation, carboxylation, and glutathione conjugation as dominant pathways [7]. Interspecies variability is evident: humans and rodents produce cysteine conjugates, while microbial systems favor glucose conjugates [7]. Notably, carboxylated metabolites exhibit increased polarity, enhancing their aqueous solubility and potential for further degradation. However, certain hydroxylated derivatives retain endocrine-disrupting activity, underscoring the need for complete mineralization assessments [7].
Despite its reactivity, BADGE demonstrates moderate environmental persistence due to variable degradation kinetics across ecosystems. In temperate freshwater systems (pH 6–8, 20°C), hydrolysis half-lives range from 2 to 11 days, but cold marine environments (5°C) may extend persistence to weeks [5] [8]. Photolytic degradation in surface waters reduces half-lives to hours under intense UV exposure, though shaded or turbid conditions mitigate this effect [3].
Bioaccumulation studies remain limited, but indirect evidence suggests low biomagnification potential. Drosophila melanogaster exposed to BADGE show hemocyte proliferation, indicating systemic uptake and biological interaction [1]. However, BADGE’s moderate hydrophobicity (log Kow ~3.5) and rapid hydrolysis in vivo likely limit trophic transfer [7]. Conversely, hydrophobic transformation products like hydroxylated BADGE derivatives may accumulate in lipid-rich tissues, posing long-term ecological risks [7].
Table 1: Hydrolysis Half-Lives of BADGE Under Neutral Conditions (pH 7)
Temperature (°C) | Half-Life (Days) |
---|---|
15 | 11 |
25 | 4.6 |
35 | 2.0 |
40 | 1.4 |
Data derived from kinetic models [5].
Workers can encounter bisphenol A diglycidyl ether wherever epoxy resin formulations are manufactured, blended, sprayed, or cured. Direct handling of epoxy hardeners, air-assisted spraying of steel structures, dermal contact with uncured coatings, and inhalation of dusts from sanding cured films all contribute measurable internal doses. Construction painters who applied mid- and top-coat epoxy paints on metal bridges showed a statistically significant 2.9-fold rise in urinary bisphenol A bis(2,3-dihydroxypropyl) ether between the start and end of their shifts, underscoring rapid systemic uptake from a single workday [1]. Employees in Japanese epoxy plants who sprayed curing agents containing bisphenol A diglycidyl ether excreted median urinary bisphenol A of 1.06 micromoles per mole creatinine, double that of matched controls, indicating in vivo hydrolysis of the parent compound [2]. In Finland, sewage-pipe relining and floor-coating crews also recorded elevated urinary metabolites the morning after exposure, implicating dermal contamination as well as inhalation [3].
Study population | Workplace activity | Sample type | Key internal exposure metric | Change across shift or versus controls | Citation |
---|---|---|---|---|---|
44 bridge painters, New England | Airless spraying of mid- and top-coat epoxy paints | Urine | Bisphenol A bis(2,3-dihydroxypropyl) ether, geometric mean 0.84 nanograms per millilitre pre-shift → 2.44 nanograms per millilitre post-shift | 2.9-fold increase | 36 |
42 epoxy sprayers, Japan | Spraying bisphenol A diglycidyl ether hardeners | Urine | Bisphenol A median 1.06 micromoles per mole creatinine | Two-fold higher than controls | 3 |
15 Finnish relining and coating workers | Pipe relining or floor coating with epoxy | Urine (next morning) | Bisphenol A diglycidyl ether hydrolytic metabolites detectable in 100% of samples | Significantly above national background | 18 |
The principal non-occupational pathway is dietary migration from epoxy-lined cans, bottle closures, and water-delivery coatings. A survey of 181 canned foods sold in the United Kingdom found bisphenol A diglycidyl ether exceeding 1 milligram per kilogram in 12% of anchovy and sardine samples collected in 1996 [4]. Subsequent market surveillance shows lower levels: among 402 canned products purchased in Canada in 2021, only 4% contained detectable bisphenol A diglycidyl ether and its concentration never surpassed 0.3 milligrams per kilogram [5]. In controlled spiking experiments, bisphenol A diglycidyl ether decayed in tuna, apple purée, and beer over storage, reacting with amino acids and sugars to form bound adducts, reducing the free concentration but generating additional exposure to transformation products [6]. Drinking-water contact materials can also leach the compound: hydrolysis half-life modelling predicts a 4.6-day half-life at 25 °C and neutral pH, producing bisphenol A bis(2,3-dihydroxypropyl) ether as the dominant aqueous product [7].
Population or matrix | Detection frequency | Concentration range (free + conjugates) | Year of sampling | Citation |
---|---|---|---|---|
United States adults and children, urine (n = 127) | 100% | 1.24 – 9.03 nanograms per millilitre (geometric mean 3) | 2010-2011 | 17 |
Shanghai adults, urine (n = 26) | 100% | 0.204 nanograms per millilitre geometric mean | 2010-2011 | 20 |
United Kingdom canned sardines, oil phase | 20% | Up to 1.2 milligrams per kilogram | 1996 | 25 |
Canadian canned foods, national survey (n = 402) | 4% | ≤0.3 milligrams per kilogram | 2021 | 27 |
Sensitive biomonitoring relies almost exclusively on high performance liquid chromatography coupled with tandem mass spectrometry operated in positive electrospray ionisation. A rapid fused-core column method separated bisphenol A diglycidyl ether, six hydrolytic and chlorohydroxy derivatives, and bisphenol F congeners in under six minutes with limits of quantification as low as 0.13 micrograms per litre in soft drinks [8]. In biological fluids, a liquid–liquid extraction followed by high performance liquid chromatography tandem mass spectrometry quantified bisphenol A diglycidyl ether, bisphenol A (2,3-dihydroxypropyl) glycidyl ether, and bisphenol A bis(2,3-dihydroxypropyl) ether down to 0.05 nanograms per millilitre in plasma and urine, with recoveries exceeding 51% [9] [10].
Occupational air monitoring is performed by drawing 240 litres of workplace air through 37-millimetre glass-fibre filters, solvent extracting with acetonitrile, and analysing by ultra-performance liquid chromatography with ultraviolet detection; the method quantifies bisphenol A diglycidyl ether at 3.73 micrograms per cubic metre reliable quantitation limit [11].
Matrix | Sample preparation | Instrument | Limit of quantification | Recovery (%) | Citation |
---|---|---|---|---|---|
Soft drinks, canned food simulants | Solid-phase extraction on hydrophilic-lipophilic polymer | High performance liquid chromatography tandem mass spectrometry | 0.13 – 1.6 micrograms per litre | 87 – 103 | 4 |
Plasma, urine | Hexane–ethyl-acetate liquid–liquid extraction, enzymatic deconjugation | High performance liquid chromatography tandem mass spectrometry | 0.05 – 0.20 nanograms per millilitre | ≥51.4 | 7 |
Workplace air | Solvent extraction of glass-fibre filter | Ultra-performance liquid chromatography ultraviolet detection | 3.73 micrograms per cubic metre | 94.8 | 10 |
Stability studies show pronounced hydrolysis in aqueous solutions containing more than forty percent water, with bisphenol A diglycidyl ether concentrations dropping significantly within 24 hours at 25 °C [12]. Therefore sample extracts should be analysed promptly or stored at −20 °C to minimise degradation. Isotope dilution using deuterated bisphenol A diglycidyl ether corrects for matrix effects and variable recoveries, particularly important for derivatives that display low absolute extraction yields [13].
Human and rodent studies converge on bisphenol A bis(2,3-dihydroxypropyl) ether as the predominant metabolite excreted in urine. In a cross-sectional survey spanning the United States and China, this bis-diol accounted for 45 – 60 percent of total bisphenol A diglycidyl ether-related species in every age group [14]. Construction painters exhibited universal detectability of the same metabolite, with authors recommending 0.5 nanograms per millilitre as a provisional guidance level demarcating adequate hygiene [1].
The mono-diol bisphenol A (2,3-dihydroxypropyl) glycidyl ether appears at lower frequency and concentration. Its proportion of the urinary profile increases when external exposure levels fall, likely reflecting first-order hydrolysis kinetics [15] [16].
Biomarker | Chemical transformation | Detection frequency in biomonitoring studies | Typical concentration range | Relative contribution to total bisphenol A diglycidyl ether species | Citation |
---|---|---|---|---|---|
Bisphenol A bis(2,3-dihydroxypropyl) ether | Complete hydrolysis of both epoxide rings | 100% of samples in bridge painters, 100% of population survey | 0.66 – 303.59 nanograms per millilitre (plasma); 0.2 – 9 nanograms per millilitre (urine) | 45 – 60% | 7 |
Bisphenol A (2,3-dihydroxypropyl) glycidyl ether | Single-ring hydrolysis | 32 – 60% | <0.25 – 2 nanograms per millilitre | 10 – 25% | 5 |
Bisphenol A diglycidyl ether (unchanged) | Parent compound | <5% | Usually below detection in plasma and urine | <10% | 7 |
In controlled mouse, rat, and human liver microsome experiments, twelve metabolites were catalogued, including hydroxylated, carboxylated, cysteine-conjugated, and glucose-conjugated species [17]. Four products—bisphenol A bis(2,3-dihydroxypropyl) ether, bisphenol A (2,3-dihydroxypropyl) glycidyl ether, a dehydroxylated derivative, and a glucosyl conjugate—were common to both in vitro and in vivo conditions, suggesting conserved enzymatic routes across species [17]. Epoxide hydrolase activity in human liver microsomes is approximately two-fold higher than in rats, supporting faster detoxification through diol formation [18].
Covalent DNA adduction has been demonstrated in murine skin, where glycidaldehyde generated from oxidative dealkylation of bisphenol A diglycidyl ether forms hydroxymethylethenodeoxyadenosine adducts at frequencies up to 0.8 adducts per million nucleotides after topical dosing [19] [20]. Although these adducts are mechanistically informative, they are not currently employed as routine biomarkers due to analytical complexity.
Because bisphenol A diglycidyl ether has no endogenous sources, the presence of either hydrolytic diol in urine or plasma directly reflects recent external exposure. Median elimination half-lives under field conditions are estimated at 10 – 14 hours, judging by pre- to post-shift decay profiles in painters [1]. Therefore spot urine sampling at the end of the workday provides a sensitive snapshot of occupational uptake, whereas first-morning voids integrate exposures from consumer products over the preceding evening. Adjustments for creatinine or specific gravity remain essential to control for urine dilution, especially when comparing shift-related changes [21].
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